HDAC1 Inhibitory Potency of the Fluorinated Indazole Analogue Compared to the Unsubstituted Indazole Reference Compound
In the foundational HDAC inhibitor SAR study of the 4-(heteroarylaminomethyl)-N-(2-aminophenyl)-benzamide class, the unsubstituted indazole analogue (Compound 5 with R = H on indazole) was reported with an HDAC1 IC50 below 1 µM, while the corresponding imidazole variant showed substantially reduced potency (IC50 > 10 µM) [1]. The 6-fluoro substituent on the indazole ring of CAS 920314-92-7 is anticipated to further modulate HDAC1 affinity through altered electron density at the heteroaryl recognition interface, although a direct quantitative measurement for this specific compound has not been publicly disclosed in a peer-reviewed primary paper as of the current evidence collection date.
| Evidence Dimension | HDAC1 enzymatic inhibition (IC50) |
|---|---|
| Target Compound Data | No publicly disclosed IC50 value for CAS 920314-92-7 specifically; structurally assigned to the active 5-membered heteroaryl subset (predicted <1 µM based on class SAR) |
| Comparator Or Baseline | Unsubstituted indazole analog (HDAC1 IC50 < 1 µM); imidazole analog (HDAC1 IC50 > 10 µM) |
| Quantified Difference | The indazole core confers >10-fold potency advantage over the imidazole core; the 6-fluoro modification is predicted to further differentiate within the indazole subset. |
| Conditions | In vitro HDAC1 enzymatic assay using Boc-Lys(Ac)-AMC substrate; described in Bioorg. Med. Chem. Lett. 2008, 18, 1502-1506. |
Why This Matters
This class-level SAR confirms that the indazole heterocycle is a potency-critical substructure; the 6-fluoro variant should only be compared against other indazole-benzamides, not against imidazole, triazine, or pyrimidine-benzamide analogues that differ by an order of magnitude in HDAC1 affinity.
- [1] Fréchette, S., Leit, S., Woo, S. H., et al. (2008). 4-(Heteroarylaminomethyl)-N-(2-aminophenyl)-benzamides and their analogs as a novel class of histone deacetylase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(4), 1502–1506. View Source
